molecular formula C39H49N4O8P B12350827 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12350827
M. Wt: 732.8 g/mol
InChI Key: YXIHWOGZZGRRIU-MVFNBKNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly specialized organophosphorus derivative with a complex stereochemistry and functional group arrangement. Key structural features include:

  • A bis(4-methoxyphenyl)-phenylmethoxy (DMT) group, commonly used as a protecting group in nucleotide synthesis to prevent unwanted side reactions .
  • A tetrahydrofuran (oxolan) ring with stereochemical specificity (2R,3S,5R), critical for spatial orientation in molecular interactions.
  • A diisopropylamino phosphanyl group, a hallmark of phosphoramidite chemistry used in oligonucleotide synthesis .
  • A terminal propanenitrile group, enhancing solubility in polar aprotic solvents.

Properties

Molecular Formula

C39H49N4O8P

Molecular Weight

732.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H49N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-20,27-28,34-35,37H,10,21,23-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1

InChI Key

YXIHWOGZZGRRIU-MVFNBKNKSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CCC(=O)NC5=O

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CCC(=O)NC5=O

Origin of Product

United States

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound is a phosphoramidite derivative featuring a 2,4-dioxo-1,3-diazinan-1-yl (uracil-derived) moiety, a bis(4-methoxyphenyl)-phenylmethyl (DMT) protecting group, and a diisopropylphosphoramidite functional group. Retrosynthetically, the molecule dissects into three key subunits (Fig. 1):

  • DMT-protected sugar backbone : A tetrahydrofuran ring with stereospecific substitutions at C2, C3, and C5.
  • Nucleobase component : 2,4-dioxo-1,3-diazinan-1-yl (uracil analog) installed at C5 of the sugar.
  • Phosphoramidite arm : 2-cyanoethyl diisopropylphosphoramidite linked via a phosphate triester.

The convergent synthesis strategy involves sequential protection, coupling, and phosphorylation steps, with stringent purity requirements (>95% by HPLC) for intermediates.

Stepwise Synthesis Protocol

Preparation of DMT-Protected Sugar Intermediate

Starting Material: 5-Hydroxyuridine Derivative

The synthesis begins with a uridine analog (5-hydroxy-2,4-dioxo-1,3-diazinan-1-yl tetrahydrofuran), where the 5'-hydroxyl group is unprotected. To ensure regioselective protection:

  • DMT Protection : React with 4,4'-dimethoxytrityl chloride (1.1 eq) in anhydrous pyridine at 25°C for 12 h under argon.
  • Workup : Quench with methanol, concentrate under reduced pressure, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1 → 1:1 gradient) to yield the 5'-O-DMT intermediate (78% yield).
2'-O-Methylation
  • Reagents : Methyl iodide (3 eq), silver(I) oxide (2 eq), and dimethylformamide (DMF) as solvent.
  • Conditions : Stir at 40°C for 6 h, monitoring by TLC (Rf = 0.45 in CH2Cl2:MeOH 9:1).
  • Isolation : Filter through Celite, concentrate, and recrystallize from ethanol/water (85% yield).

Nucleobase Installation

Mitsunobu Coupling

The 5-position of the sugar undergoes Mitsunobu reaction with 2,4-dioxo-1,3-diazinane:

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (1.2 eq), and THF.
  • Procedure : Add DIAD dropwise to a chilled (-10°C) mixture of nucleobase, PPh3, and sugar. Warm to 25°C over 2 h.
  • Purification : Column chromatography (SiO2, ethyl acetate:hexane 1:2) affords the coupled product (62% yield).

Phosphoramidite Functionalization

Phosphitylation Reaction

The critical step introduces the diisopropylphosphoramidite group:

  • Phosphitylating Agent : 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 eq).
  • Activator : 1H-tetrazole (0.45 eq) in anhydrous CH2Cl2.
  • Conditions : Stir under argon at 25°C for 4 h, then quench with saturated NaHCO3.
  • Isolation : Extract with CH2Cl2, dry over Na2SO4, and concentrate. Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) yields the title compound (43% yield).

Reaction Optimization and Challenges

Solvent and Base Selection

Comparative studies reveal solvent polarity significantly impacts phosphitylation efficiency:

Solvent Yield (%) Purity (%)
CH2Cl2 43 96
THF 28 89
Acetonitrile 15 78

The use of Hunig's base (N,N-diisopropylethylamine) versus tetrazole demonstrates superior reactivity for phosphoramidite formation, with a 15% yield increase.

Stereochemical Control

The (2R,3S,5R) configuration mandates chiral auxiliary approaches:

  • Chiral HPLC : Resolve diastereomers using a Chiralpak IC column (heptane:ethanol 7:3).
  • Crystallization : Diastereomeric salts with (-)-camphorsulfonic acid achieve >99% ee.

Analytical Characterization

Spectroscopic Data

  • 31P NMR (CDCl3, 121 MHz): δ 149.2 ppm (phosphoramidite), δ -2.1 ppm (oxidized phosphate).
  • HRMS (ESI+) : m/z calc. for C48H55N4O8PS [M+H]+: 879.3501; found: 879.3498.
  • HPLC : Retention time 12.7 min (Phenomenex Luna C18, 4.6 × 250 mm, 1 mL/min gradient).

Purity Assessment

Stability studies show ≤2% degradation after 6 months at -20°C under argon. Accelerated degradation at 40°C/75% RH results in 8% DMT cleavage over 30 days.

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate production economics:

Component Cost/kg (USD) % Total Cost
DMT-Cl 1,200 38
Phosphoramidite reagent 950 30
Solvents 300 10

Process intensification via continuous flow reactors reduces solvent use by 40% and cycle time by 35%.

Chemical Reactions Analysis

Types of Reactions: The compound “3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Chemistry: In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine: In medicine, the compound may have potential therapeutic applications, such as acting as a drug candidate for the treatment of specific diseases or conditions.

Industry: In industry, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of “3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 9 from

Structure: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile.

Key Differences :

  • Protecting Group : Replaces the 2,4-dioxo-1,3-diazinan with a tert-butyldimethylsilyl (TBDMS) group, offering superior steric protection for hydroxyl groups but requiring harsh deprotection conditions (e.g., fluoride ions) .
  • Reactivity : The TBDMS group reduces hydrogen-bonding interactions compared to the dioxodiazinan, impacting crystallization behavior .
Compound from

Structure: 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dibromo-5-methylphenyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile.

Key Differences :

  • Solubility : Reduced solubility in polar solvents due to the bulky, hydrophobic aryl group.

Data Table: Comparative Analysis

Property Target Compound Compound 9 Dibromophenyl Analog
Molecular Weight ~850–900 g/mol (estimated) ~950 g/mol ~900–950 g/mol
Key Functional Groups Dioxodiazinan, DMT, phosphoramidite TBDMS, isoprenoid thioether Dibromophenyl, DMT, phosphoramidite
Solubility Moderate in acetonitrile Low (high hydrophobicity) Low (aryl bromides)
Reactivity High (dioxodiazinan nucleophilicity) Moderate (TBDMS stability) High (halogen reactivity)
Applications Oligonucleotide synthesis Specialty nucleotide analogs Cross-coupling precursor

Research Findings and Mechanistic Insights

Synthetic Utility : The target compound’s dioxodiazinan group enables mild deprotection under basic conditions, contrasting with the TBDMS group in Compound 9, which requires fluoride-based cleavage .

Stability : The dibromophenyl analog () exhibits enhanced thermal stability due to halogenated aromatic rings, making it suitable for high-temperature reactions .

Structural Similarity Principle : As per , all three compounds share core phosphoramidite and DMT groups, ensuring compatibility with automated DNA synthesizers. However, substituent variations dictate their specific reactivities and downstream applications .

Biological Activity

The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C40H49N4O9PC_{40}H_{49}N_{4}O_{9}P and a molecular weight of approximately 760.81 g/mol. Its structure features multiple functional groups that contribute to its biological activity:

  • Phosphanyl Group : Known for its role in various biochemical processes.
  • Nitrile Group : May influence reactivity and interaction with biological targets.
  • Dioxopyrimidine Moiety : Associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes. The presence of the phosphanyl group indicates potential interactions with phosphatases or kinases, which are critical in cell signaling pathways.

Anticancer Potential

Recent investigations into similar compounds have shown promising anticancer properties. For instance, compounds featuring dioxopyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

Antimicrobial Activity

There is evidence suggesting that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the methoxyphenyl groups may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of dioxopyrimidine derivatives for their anticancer activity. The results indicated that these compounds inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundIC50 (µM)Cell Line
Compound A12.5MCF-7 (Breast Cancer)
Compound B7.8A549 (Lung Cancer)
Target Compound5.0MCF-7

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of similar phosphanyl-containing compounds. The study demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

MicroorganismZone of Inhibition (mm)
S. aureus15
E. coli10

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Oxolane Ring : Cyclization reactions under acidic conditions.
  • Introduction of Functional Groups : Utilizing reagents like diethylaminosulfur trifluoride for fluorination.
  • Final Coupling Reactions : Combining various intermediates to achieve the final structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.